{[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate
Description
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate is a brominated aromatic ester featuring a 3,5-dimethoxybenzoate core linked to a carbamoyl methyl group substituted with a 4-bromophenyl moiety. This compound is structurally distinct due to the combination of methoxy groups on the benzoate ring and the bromophenyl-carbamoyl side chain.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5/c1-23-15-7-13(8-16(9-15)24-2)18(22)25-11-17(21)20-10-12-3-5-14(19)6-4-12/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJMAFYWWKTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the bromophenyl and dimethoxybenzoate intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
{[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3,5-dimethoxy groups may increase electron density compared to halogenated analogs, altering reactivity in electrophilic substitutions .
Comparison with Simpler Benzoate Esters
Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) serves as a foundational building block for derivatives like the target compound. Key differences include:
Reactivity Insights :
- Methyl 3,5-dimethoxybenzoate undergoes efficient transesterification with PtO₂/NiO catalysts under H₂ (60°C, 10 MPa, 92–98% yield) . The target compound’s bulkier structure may necessitate modified conditions (e.g., higher temperatures or alternative catalysts).
- Bromination studies on methyl 3,5-dimethoxybenzoate suggest that the target compound’s bromine could further direct substitution reactions, contrasting with non-brominated analogs.
Physicochemical and Application Differences
- Solubility : The carbamoyl group in the target compound may improve water solubility compared to purely aromatic esters like 4-bromobenzoates with chlorophenyl groups .
- Biological Activity: While methyl 3,5-dimethoxybenzoate is a known intermediate , the bromophenyl-carbamoyl moiety in the target compound could enhance binding to biological targets (e.g., enzymes or receptors), though this requires experimental validation.
Data Tables
Table 1: Comparative Physical Properties of Benzoate Derivatives
Table 2: Transesterification Efficiency Comparison
| Catalyst (equiv.) | H₂ Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PtO₂ (0.1) | 10 | 60 | 98 |
| NiO (0.1) | 10 | 60 | 92 |
Biological Activity
The compound {[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 322.197 g/mol. The structure features a bromophenyl group attached to a carbamoyl moiety and a methoxybenzoate group, which may influence its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial agent and its interaction with various biological pathways.
Antimicrobial Activity
A study conducted by Augustine et al. (2008) indicated that derivatives of this compound exhibit significant antimicrobial properties. The mechanism of action appears to involve disruption of cellular membranes in microbial cells, leading to cell lysis and death.
Table 1: Antimicrobial Activity Data
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| Control (Ampicillin) | E. coli | 8 µg/mL |
| Control (Ampicillin) | S. aureus | 4 µg/mL |
Mechanistic Studies
Further investigations into the mechanisms of action revealed that the compound may inhibit key enzymes involved in bacterial cell wall synthesis. This inhibition is crucial for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance.
Case Studies
- Case Study on Antibacterial Efficacy : In a controlled laboratory setting, the compound was tested against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Results demonstrated a broad spectrum of activity, particularly against resistant strains.
- Toxicological Assessment : A separate study evaluated the cytotoxic effects on human cell lines. The findings suggested low toxicity at therapeutic doses, making it a promising candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
